6-Butoxy-2-fluoro-3-nitropyridine
Description
6-Butoxy-2-fluoro-3-nitropyridine is a substituted pyridine derivative featuring a butoxy group at position 6, a fluorine atom at position 2, and a nitro group at position 3.
- Molecular Formula: Inferred as C₉H₁₂FN₂O₃ (replacing benzyloxy in C₁₂H₉FN₂O₃ with butoxy).
- Key Features: The nitro group at position 3 is strongly electron-withdrawing, influencing reactivity. The butoxy group at position 6 enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy).
Synthetic routes likely involve nucleophilic substitution reactions, akin to methods for 6-(benzyloxy)-2-fluoro-3-nitropyridine , though specific conditions (e.g., temperature, catalysts) may vary.
Properties
IUPAC Name |
6-butoxy-2-fluoro-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-2-3-6-15-8-5-4-7(12(13)14)9(10)11-8/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKZFWKJIFWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-2-fluoro-3-nitropyridine typically involves the nitration of 6-butoxy-2-fluoropyridine. The nitration reaction can be carried out using nitric acid in the presence of a suitable acid catalyst, such as sulfuric acid, under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control of reaction parameters to ensure product purity and yield. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Butoxy-2-fluoro-3-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Butoxy-2-fluoro-3-nitropyridine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
6-Butoxy-2-fluoro-3-nitropyridine is similar to other fluorinated pyridines, such as 2-fluoropyridine and 3-nitropyridine. its unique combination of a butoxy group and nitro group at specific positions on the pyridine ring distinguishes it from these compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Alkoxy Chain Length : Butoxy (C₄) increases lipophilicity compared to methoxy (C₁) or benzyloxy (aromatic) groups, impacting solubility in organic solvents .
- Halogen Influence : Fluorine at position 2 (vs. 5 in 5-Fluoro-2-methoxy-3-nitropyridine) may alter ring electronics, affecting nucleophilic attack susceptibility .
- Nitro Group Stability : All compounds share nitro groups, which are prone to reduction; however, electron-withdrawing substituents (e.g., Cl, F) may stabilize the nitro moiety .
Physical Properties :
- The benzyloxy derivative has a higher density (1.353 g/cm³) and boiling point (388°C) due to its aromatic substituent, whereas the butoxy analog is expected to have lower values.
- Chloro-substituted derivatives (e.g., 6-Chloro-2-methoxy-3-nitropyridine) exhibit higher reactivity in substitution reactions compared to fluoro analogs .
Chemical Reactivity :
- Methoxy and butoxy groups act as ortho/para-directing groups in electrophilic substitution, but the nitro group’s strong meta-directing effect dominates .
- Fluorine’s electronegativity may hinder protonation at adjacent positions, influencing acid-base behavior (pKa ~ -5.79 predicted for benzyloxy analog ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
